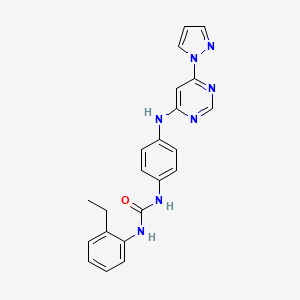
1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-ethylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-ethylphenyl)urea, also known as E7080, is a small molecule inhibitor that targets multiple tyrosine kinases. It was initially developed as a cancer drug, but its potential applications have expanded to other areas of research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Research indicates that pyrimidine derivatives, including compounds structurally related to 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-ethylphenyl)urea, have shown significant antimicrobial activity. The synthesis of these derivatives involves reactions under specific conditions, highlighting their potential in medicinal chemistry for developing new antimicrobial agents. For instance, studies on the synthesis and antimicrobial activities of pyrimidine and pyrazole derivatives demonstrate their promising antimicrobial properties against various microorganisms, suggesting a pathway for new drug discovery (Rathod & Solanki, 2018), (Holla et al., 2006).
Anticancer Potential
Compounds structurally related to 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-ethylphenyl)urea have been synthesized and evaluated for their potential anticancer activities. Novel pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents. For example, novel pyrazolo[3,4-d]pyrimidine derivatives have shown significant activity against human cancer cell lines, suggesting their application in cancer therapy (Alam et al., 2018), (Abdellatif et al., 2014).
Antioxidant Activity
The antioxidant properties of pyrimidine derivatives also underscore their scientific relevance. By undergoing specific reactions, these compounds have been shown to exhibit antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. The synthesis and evaluation of antioxidant activity in certain derivatives highlight their potential therapeutic benefits in diseases caused by oxidative stress (George et al., 2010).
Theoretical and Molecular Studies
Theoretical and molecular studies on compounds similar to 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-ethylphenyl)urea have provided insights into their chemical properties and potential applications. For example, density functional theory (DFT) calculations have been used to study the molecular properties of pyranopyrazoles, offering valuable information for the design of new molecules with desired biological activities (Al-Amiery et al., 2012).
Eigenschaften
IUPAC Name |
1-(2-ethylphenyl)-3-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O/c1-2-16-6-3-4-7-19(16)28-22(30)27-18-10-8-17(9-11-18)26-20-14-21(24-15-23-20)29-13-5-12-25-29/h3-15H,2H2,1H3,(H,23,24,26)(H2,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADCNBXLJPIMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-ethylphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

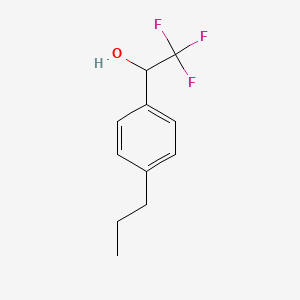


![9-benzyl-3-(4-bromobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2796843.png)
![3-(4-Ethoxybenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2796845.png)
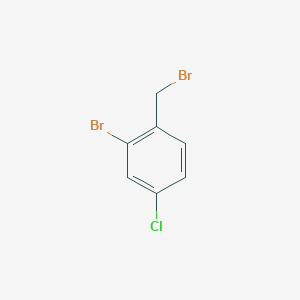
![5-(2-Chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2796848.png)
![5-Chloro-6-(6,6-dimethyl-2-azaspiro[3.3]heptan-2-yl)pyridine-3-carbonitrile](/img/structure/B2796850.png)
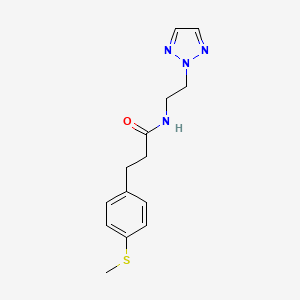
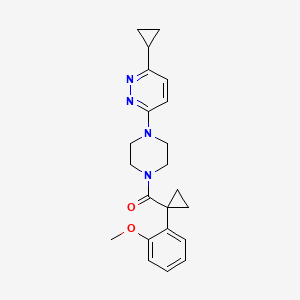

![2-(ethylthio)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2796860.png)

![[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2796862.png)